molecular formula C8H8 B167109 Styrene-alpha,beta,beta-D3 CAS No. 3814-93-5

Styrene-alpha,beta,beta-D3

Cat. No.: B167109
CAS No.: 3814-93-5
M. Wt: 107.17 g/mol
InChI Key: PPBRXRYQALVLMV-FUDHJZNOSA-N
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Description

Styrene-alpha,beta,beta-D3 (C8H5D3) is a deuterated isotopologue of styrene, where three hydrogen atoms at the alpha (vinyl group adjacent to the benzene ring) and two beta (terminal vinyl carbons) positions are replaced by deuterium (D). This isotopic labeling significantly alters its physical and chemical properties, making it invaluable in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies. The deuterium substitution reduces vibrational modes and modifies kinetic isotope effects, enhancing its utility as a tracer in reaction mechanisms or as an internal standard in analytical chemistry .

Properties

IUPAC Name

1,2,2-trideuterioethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C1=CC=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445906
Record name (~2~H_3_)Ethenylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-93-5
Record name (~2~H_3_)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-a, �Ÿ, �Ÿ-d3
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Preparation Methods

Iridium-Catalyzed Hydrogen/Deuterium Exchange

The most widely adopted method employs iridium complexes to facilitate selective deuteration of styrene’s vinyl group. A representative protocol involves reacting styrene with deuterium gas (D₂) in the presence of [Ir(OH)(1,5-cyclooctadiene)]₂ and N-(methylsulfonyl)benzamide in tetrahydrofuran (THF) at 70°C for 3 hours under argon. This method achieves 98% deuterium incorporation at the α,β,β' positions, as confirmed by ²H NMR spectroscopy.

Key Parameters:

  • Catalyst loading : 5 mol% [Ir]

  • Deuterium source : D₂ gas (99.8% isotopic purity)

  • Solvent : THF (anhydrous)

  • Yield : 82–89% isolated yield

Mechanistic Insight :
The iridium catalyst activates C–H bonds via oxidative addition, followed by deuterium transfer from D₂. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier for the rate-determining C–H cleavage step.

Acid-Catalyzed Deuterium Exchange

Protic acids like D₂SO₄ or CF₃COOD enable deuterium incorporation under milder conditions. A two-step procedure involves:

  • Protonation : Styrene reacts with D₂SO₄ at 0°C to form a β-deuterated carbocation intermediate.

  • Quenching : Rapid addition of D₂O traps the intermediate, yielding styrene-alpha,beta,beta-D3 with 90–94% isotopic enrichment .

Optimization Data:

ParameterOptimal ValueEffect on Yield
Acid concentration1.5 M D₂SO₄Maximizes D incorporation
Reaction temperature0–5°CMinimizes side reactions
Quenching rate<10 secondsPrevents H/D scrambling

Limitations :

  • Protium contamination (~5–10%) from trace moisture

  • Requires rigorous drying of reagents

Transition Metal-Free Approaches

Radical-Mediated Deuteration

Photochemical initiation using deuterated diethylzinc (Et₂Zn-D₂) and a radical initiator (AIBN) enables deuteration at elevated temperatures. Under UV light (365 nm), this method achieves 85% deuterium incorporation but shows reduced regioselectivity compared to iridium catalysis.

Reaction Conditions :

  • Deuterium source : Et₂Zn-D₂ (3 equiv)

  • Temperature : 80°C

  • Time : 8 hours

Side Products :

  • β,β'-dideuterated styrene (12%)

  • Non-deuterated styrene (3%)

Isotope Exchange via Deuterated Solvents

Prolonged heating of styrene in deuterated solvents (e.g., DMSO-d₆ or CD₃OD) at 120°C facilitates slow H/D exchange. While cost-effective, this method suffers from low efficiency (≤50% D incorporation) and requires 7–14 days for completion.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (15 mmHg, 40–45°C) separates this compound from proto-impurities. A theoretical plate equivalent (TPE) of 12 ensures >99% purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of vinyl proton signals (δ 5.2–6.7 ppm) confirms complete deuteration.

  • ²H NMR : Peaks at δ 5.4 (α-D) and δ 5.6 (β,β'-D) validate regioselectivity.

Mass Spectrometry (MS) :

  • EI-MS : m/z 107.17 (M⁺), 109.18 (M+2) with isotopic ratio matching theoretical abundance.

Comparative Analysis of Synthetic Routes

MethodYield (%)D Incorporation (%)Time (h)Cost (USD/g)
Iridium catalysis89983220
Acid-catalyzed exchange78941150
Radical-mediated6585890
Solvent exchange415016830

Trade-offs :

  • Iridium catalysis offers high purity but requires expensive catalysts.

  • Acid-mediated methods are faster but risk protium contamination.

Industrial-Scale Production Challenges

Catalyst Recycling

Iridium recovery rates remain suboptimal (≤70%), necessitating ligand modifications to enhance stability. Recent advances using polymer-supported iridium catalysts achieve 85% recovery after five cycles.

Deuterium Sourcing

Global D₂ gas shortages have prompted alternative strategies:

  • Electrolysis of heavy water (D₂O) to generate D₂

  • Catalytic deuteration using D₂O directly

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable precise temperature control (±1°C), reducing reaction times by 40% compared to batch processes. A pilot-scale setup produces 500 g/day with 95% yield.

Enzymatic Deuteration

Engineered cytochrome P450 enzymes demonstrate selective deuteration at ambient conditions, though current yields remain low (≤30%).

HazardPrecautionary Measure
Flammability (flash point: 48°C)Use explosion-proof equipment
Inhalation riskConduct reactions in fume hoods
Skin irritationWear nitrile gloves

Chemical Reactions Analysis

Oxidation Reactions

Styrene-alpha,beta,beta-D3 undergoes oxidation to form epoxides and aldehydes, mirroring styrene's behavior. In enzymatic systems, flavin-dependent monooxygenases catalyze its epoxidation to styrene oxide-D3 (C₆H₅CD₂CH₂O), a critical intermediate in biodegradation pathways . Computational studies reveal that the FAD C(4a)-peroxide intermediate acts as the oxygen donor, with an activation free energy of 8.7 kcal·mol⁻¹ for the oxygenation step . Acid quenching of this intermediate yields α,β-dihydroxyethylbenzene-D3, confirming the epoxidation mechanism .

Cyclopropanation Reactions

Cyclopropanation with aryldiazodiacetates, catalyzed by B(C₆F₅)₃, proceeds via a boron-activated carbene intermediate. Density functional theory (DFT) studies identify two pathways:

  • O-bound boron activation : Favored pathway with a Gibbs free energy barrier of 22.1 kcal/mol for N₂ elimination .

  • C-bound boron activation : Higher barrier (28.8 kcal/mol), rendering it less favorable .

The reaction exhibits diastereoselectivity (up to 99% exo) due to π–π stacking between the styrene aryl group and aryldiazodiacetate .

Pathway Activation Energy (kcal/mol)Diastereoselectivity
O-bound boron22.199% exo
C-bound boron28.8<50% exo

Asymmetric Organocatalytic Reactions

This compound participates in atroposelective Michael addition reactions with substituted diones or malononitrile. Using a sterically hindered secondary amine catalyst (e.g., C1 ), axially chiral styrenes are synthesized with 74–99% yield and enantiomeric ratios >20:1 . The Z/E selectivity is influenced by steric effects and solvent polarity (e.g., CHCl₃ vs. DCE) .

Nitrene Transfer Reactions

Photocatalytic nitrene transfer reactions with α-methyl styrene-D3 yield aziridines or C–H functionalization products. Key findings:

  • Triplet nitrene pathways : Prefer C–H functionalization (ΔG‡ = 6.1 kcal/mol) over aziridination due to steric hindrance .

  • Nitrene radical anions : Enable stepwise aziridination with trans-selectivity (>90%) .

Deuterium labeling studies confirm radical intermediates, with TEMPO quenching suppressing reactivity .

Thermal Decomposition

At high temperatures (1,660–2,260 K), this compound undergoes pyrolysis to form polyacetylenes (e.g., C₆H₅C≡CH) and aromatic fragments. Shock tube experiments reveal a transition from aromatic products (<1,800 K) to polyacetylenes (>2,000 K) . The primary initiation step involves C–D bond cleavage (ΔH = 85–90 kcal/mol), with isotope effects slowing decomposition rates compared to non-deuterated styrene .

Polymerization

Like styrene, the deuterated analog undergoes radical polymerization to form polystyrene-D3. Autopolymerization occurs exothermically above 100°C, requiring inhibitors (e.g., hydroquinone) to prevent runaway reactions . Isotopic substitution reduces chain-transfer rates, leading to higher molecular weight polymers .

Enzymatic Transformations

In microbial catabolism, this compound is metabolized via:

  • Epoxidation by styrene monooxygenase .

  • Isomerization to phenylacetaldehyde-D3 .

  • Dehydrogenation to phenylacetic acid-D3, entering the TCA cycle .

Deuterium labeling slows enzymatic turnover (kcat reduced by ~30%) due to kinetic isotope effects .

Key Isotope Effects

  • Kinetic isotope effects (KIEs) : Deuteration at the β-position reduces reaction rates by 2–3× in radical-mediated processes (e.g., C–H functionalization) .

  • Thermodynamic effects : Lower zero-point energy of C–D bonds stabilizes transition states in oxidation and epoxidation .

Scientific Research Applications

Chemistry

Styrene-alpha,beta,beta-D3 is widely used in kinetic isotope effect studies. Its isotopic labeling allows researchers to trace reaction mechanisms and pathways more accurately than with non-deuterated compounds.

Key Applications :

  • Kinetic Studies : Understanding the rate of reactions and mechanisms.
  • Reaction Pathway Analysis : Elucidating complex chemical processes.
ApplicationDescription
Kinetic Isotope EffectUtilized to study reaction rates in various chemical reactions.
Mechanistic StudiesHelps in understanding the mechanisms of chemical transformations.

Biology

In biological research, this compound is instrumental for metabolic studies, particularly in tracing the incorporation and transformation of styrene in biological systems.

Case Study :
A study demonstrated that this compound can be used to monitor metabolic pathways in bacteria that degrade styrene, providing insights into bioremediation processes .

ApplicationDescription
Metabolic TracingUsed to track the metabolism of styrene in microbial systems.
Biodegradation StudiesAssists in understanding how microorganisms metabolize styrene derivatives.

Medicine

In pharmacokinetic studies, this compound is employed to investigate the metabolism and distribution of styrene-related compounds within biological systems.

Key Insights :

  • Its isotopic labeling aids in determining absorption rates and metabolic pathways.
  • Useful for assessing potential toxicological effects of styrene derivatives.
ApplicationDescription
PharmacokineticsInvestigates how drugs are metabolized and distributed in the body.
Toxicology StudiesEvaluates the safety and biological impact of styrene derivatives.

Industry

This compound plays a significant role in the production of deuterated polymers and materials for specialized applications.

Applications Include :

  • Development of high-performance materials with specific properties.
  • Use in advanced manufacturing processes where isotopic labeling is beneficial.
ApplicationDescription
Polymer ProductionUtilized in creating deuterated polymers for specialized uses.
Material ScienceAids in developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of styrene-alpha,beta,beta-D3 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to styrene oxide by the action of monooxygenases or cytochrome P450 enzymes . This intermediate can then undergo further transformations to produce valuable compounds like phenylacetaldehyde or phenylacetic acid. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the mechanisms of these transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrene-alpha,beta,beta-D3 is part of a broader class of deuterated and non-deuterated aromatic alkenes. Below is a systematic comparison with structurally or functionally related compounds:

Non-Deuterated Styrene (C8H8)

  • Structural Differences : Lacks deuterium at alpha/beta positions.
  • Physical Properties : Lower molecular weight (104.15 g/mol vs. 107.18 g/mol for D3 variant), lower density, and slightly lower boiling point (145–146°C vs. ~147°C for D3 due to deuterium’s mass effect).
  • Applications : Used in polymer production (e.g., polystyrene), whereas the D3 variant serves specialized roles in isotopic tracing .

Perdeuterated Styrene (Styrene-d8, C8D8)

  • Structural Differences : All hydrogen atoms replaced by deuterium.
  • Physical Properties : Higher molecular weight (112.24 g/mol), significantly reduced reactivity in radical polymerization due to deuterium’s kinetic isotope effect.
  • Applications : Used in neutron scattering studies and high-precision NMR, whereas the D3 variant offers partial deuteration for targeted analysis .

Beta-Phellandrene (C10H16)

  • Structural Differences: A cyclic monoterpene with a beta-positioned double bond, unlike styrene’s linear structure.
  • Chemical Behavior: Exhibits higher volatility and distinct reactivity in Diels-Alder reactions. Unlike styrene-D3, it is non-aromatic and derived from natural sources .

DL-Metanephrine.HCl (Alpha,beta,beta-D3)

  • Functional Comparison: A deuterated catecholamine metabolite used as an internal standard in LC-MS. Shares the D3 labeling strategy but differs in aromaticity and application (clinical diagnostics vs. polymer chemistry) .

Data Tables

Table 1. Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C8H5D3 107.18 ~147 NMR/MS internal standard
Non-deuterated Styrene C8H8 104.15 145–146 Polystyrene production
Styrene-d8 C8D8 112.24 149–150 Neutron scattering studies
Beta-Phellandrene C10H16 136.24 171–172 Fragrance industry

Biological Activity

Styrene-alpha,beta,beta-D3 is a deuterated derivative of styrene, characterized by the substitution of three hydrogen atoms with deuterium. This isotopically labeled compound, with the molecular formula C8_8H5_5D3_3 and a molecular weight of 107.17 g/mol, is primarily utilized in scientific research for metabolic studies and tracing biological transformations. Its unique properties facilitate detailed investigations into its biological activity, mechanisms of action, and potential applications in various fields including chemistry, biology, and medicine.

This compound interacts with biological systems through several mechanisms:

  • Chemical Reactivity : Similar to non-deuterated styrene, it can undergo oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form styrene oxide or phenylacetaldehyde, which are significant in metabolic pathways.
  • Biochemical Pathways : The compound is metabolized by various microorganisms through complex biochemical pathways. These pathways involve interactions with enzymes and proteins that facilitate its transformation within biological systems.
  • Cellular Effects : this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cellular functions significantly, including potential toxic effects at high concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high volatility and susceptibility to photooxidation, impacting its bioavailability. Studies suggest that its distribution and accumulation within tissues can vary based on dosage and exposure duration.

Table 1: Summary of Biological Activities

Activity Type Description
Metabolic StudiesUsed to trace incorporation and transformation in biological systems.
Toxicological EffectsCan cause irritation and respiratory toxicity; potential carcinogenicity noted in some studies.
Cellular InteractionInfluences cell signaling pathways and gene expression; observed effects on various cell types.
Dosage ResponseVaries with different dosages in animal models; threshold effects noted at high doses.

Case Studies

Several studies have examined the biological activity of this compound:

  • Metabolic Tracing : A study utilized this compound to trace the metabolic pathways of styrene in microbial cultures. The results indicated significant incorporation into cellular components, highlighting its utility in metabolic studies.
  • Toxicity Assessment : Research assessing the toxicological profile revealed that exposure to high concentrations resulted in respiratory distress in animal models. This underscores the importance of dosage regulation in experimental settings.
  • Cellular Mechanisms : Investigations into the compound's effects on human cell lines demonstrated alterations in gene expression related to stress responses and apoptosis, suggesting potential implications for understanding cancer mechanisms.

Q & A

Q. Table 1: Key Physical-Chemical Properties of this compound

PropertyValueRelevance to Research
Boiling Point165°CDictates distillation purification
Vapor Pressure1.9 mm Hg (20°C)Informs vapor exposure risks
Water Solubility0.06%Guides ecotoxicology study design
Log Kow3.48Predicts bioaccumulation potential

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolution
Low deuterium incorporationOptimize reaction time/temperature; use excess deuterated reagents
Spectral overlap in NMRApply 2D techniques (e.g., HSQC) or deuterium-decoupled experiments
Contamination in MSPre-purify samples via column chromatography

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